4-Bromo-2-chloroaniline
Overview
Description
4-Bromo-2-chloroaniline is an organic compound with the molecular formula C6H5BrClN. It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are replaced by bromine and chlorine atoms, respectively. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
4-Bromo-2-chloroaniline (4BCA) is an exciplex that forms in the presence of hydrogen peroxide and chloride ions . The primary targets of 4BCA are these ions, which are common in various biological systems.
Mode of Action
4BCA interacts with its targets (hydrogen peroxide and chloride ions) to form an exciplex, a complex formed by the association of two molecules with the creation of an excited state . This interaction results in changes in the energy state of the system, leading to various downstream effects.
Biochemical Pathways
It is known that 4bca can photoreduce hydrogen peroxide . This suggests that it may play a role in pathways involving oxidative stress and cellular response to reactive oxygen species.
Action Environment
The action, efficacy, and stability of 4BCA can be influenced by various environmental factors. For instance, the presence and concentration of hydrogen peroxide and chloride ions in the environment can affect the formation of the exciplex and thus the action of 4BCA . Other factors such as pH, temperature, and the presence of other molecules can also impact the action of 4BCA.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloroaniline can be synthesized through several methods. One common approach involves the bromination of 2-chloroaniline. In this method, 2-chloroaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield this compound . Another method involves the reduction of 4-bromo-2-chloronitrobenzene, which is obtained by nitration of 4-bromo-2-chlorobenzene .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process typically includes the use of bromine and a catalyst to ensure high yield and purity. The reaction is carried out under controlled temperature and pressure conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitroanilines and nitrosoanilines.
Reduction Reactions: Products include aminobenzenes and other reduced derivatives.
Scientific Research Applications
4-Bromo-2-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloroaniline: Similar in structure but with different positions of bromine and chlorine atoms.
4-Chloro-2-bromoaniline: Another isomer with the same molecular formula but different arrangement of substituents.
Uniqueness
4-Bromo-2-chloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-bromo-2-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMZDDDQLHKGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027990 | |
Record name | 4-Bromo-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38762-41-3 | |
Record name | 4-Bromo-2-chloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38762-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Bromo-2-chloroaniline and how is it characterized?
A1: this compound (molecular formula: C6H5BrClN) is an aniline derivative with a bromine atom at the para position and a chlorine atom at the ortho position relative to the amino group. The molecule is almost planar, as revealed by crystallographic analysis .
Q2: How does the structure of this compound influence its crystal packing?
A2: In the crystal structure, this compound molecules are linked together by intermolecular hydrogen bonds. The amino group (N-H) acts as a hydrogen bond donor, forming interactions with both the nitrogen atom (N) and, albeit weaker, with the bromine atom (Br) of neighboring molecules . This hydrogen bonding network leads to the formation of sheet-like structures within the crystal lattice.
Q3: this compound is used to synthesize a Tröger’s base analogue. What is notable about the structure of this analogue?
A3: The Tröger’s base analogue, 2,8-Dibromo-4,10-dichloro-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, synthesized using this compound exhibits a large dihedral angle of 110.9° between the two aryl rings within its structure . This is significant as it represents the largest measured dihedral angle for a simple dibenzo analogue of Tröger’s base. This structural information is crucial for understanding the compound's potential applications and reactivity.
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